molecular formula C4H9NO5S B1606629 (2R)-2-Amino-4-sulfobutanoic acid CAS No. 56892-03-6

(2R)-2-Amino-4-sulfobutanoic acid

Cat. No. B1606629
CAS RN: 56892-03-6
M. Wt: 183.19 g/mol
InChI Key: VBOQYPQEPHKASR-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-homocysteic acid is a homocysteic acid with D-configuration. It has a role as a metabotropic glutamate receptor agonist. It is an enantiomer of a L-homocysteic acid.

Scientific Research Applications

1. Molecular Dynamics in Organic Solids

(2R)-2-Amino-4-sulfobutanoic acid, along with other sulfonic acids, has been studied for its role in the dynamics of organic solids. Variable-temperature solid-state 17O NMR studies of crystalline sulfonic acids, including 4-aminobutane-1-sulfonic acid (a related compound), have revealed insights into the rotational dynamics of SO3(-) groups and the associated hydrogen bonding within crystal lattices. This research provides a foundation for understanding the dynamic processes in organic solids, which could have implications in materials science and chemistry (Kong et al., 2012).

2. Synthesis of Nonnatural Amino Acids

(2R)-2-Amino-4-sulfobutanoic acid derivatives have been used in the preparation of nonnatural amino acids with basic or heterocyclic side chains. This synthesis approach is significant for developing novel amino acids for potential applications in medicinal chemistry and biochemistry (Ciapetti et al., 1998).

3. Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of specific amino acids from commercially available derivatives, highlighting its importance in stereoselective chemical synthesis. This kind of research is crucial for producing optically pure compounds in pharmaceuticals and chemistry (Sánchez-Obregón et al., 2007).

4. Biocatalysis and Drug Metabolism

Studies have explored the use of (2R)-2-Amino-4-sulfobutanoic acid in biocatalysis and the preparation of mammalian metabolites of certain drugs. This application is essential in understanding drug metabolism and developing more efficient pharmaceuticals (Zmijewski et al., 2006).

properties

CAS RN

56892-03-6

Product Name

(2R)-2-Amino-4-sulfobutanoic acid

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

(2R)-2-amino-4-sulfobutanoic acid

InChI

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m1/s1

InChI Key

VBOQYPQEPHKASR-GSVOUGTGSA-N

Isomeric SMILES

C(CS(=O)(=O)O)[C@H](C(=O)O)N

SMILES

C(CS(=O)(=O)O)C(C(=O)O)N

Canonical SMILES

C(CS(=O)(=O)O)C(C(=O)O)N

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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